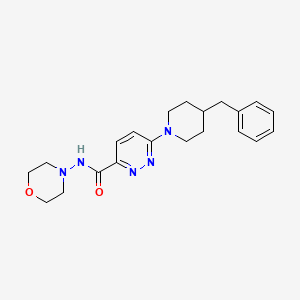

6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-morpholin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c27-21(24-26-12-14-28-15-13-26)19-6-7-20(23-22-19)25-10-8-18(9-11-25)16-17-4-2-1-3-5-17/h1-7,18H,8-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXYCKWQKNNEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. One common method includes the reaction of 4-benzylpiperidine with a suitable pyridazine derivative under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles such as amines, halides, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Industry: Utilized in the development of new materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

4-Benzylpiperidine: A related compound with a simpler structure, used in research for its effects on neurotransmitter release.

N-morpholinopyridazine derivatives: Compounds with similar core structures but different substituents, studied for their pharmacological properties.

Uniqueness

6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Biological Activity

6-(4-benzylpiperidin-1-yl)-N-morpholinopyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Functional Groups:

- Piperidine ring: Contributes to the compound's interaction with biological targets.

- Morpholine moiety: Enhances solubility and bioavailability.

- Pyridazine core: Imparts specific pharmacological properties.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity:

- Antidepressant-like Effects:

- Antioxidant Properties:

The exact mechanism of action remains under investigation, but initial findings suggest that the compound may interact with various receptors and enzymes involved in neurotransmission and inflammatory pathways. It appears to modulate the activity of:

- Serotonin receptors

- Dopamine receptors

- Cytokine signaling pathways

Case Study 1: Anti-inflammatory Effects in Animal Models

A study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups. The observed effects were attributed to decreased TNF and IL-1 levels.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Joint Swelling (mm) | 5.2 | 2.1 |

| TNF Levels (pg/mL) | 150 | 45 |

| IL-1 Levels (pg/mL) | 120 | 30 |

Case Study 2: Antidepressant Activity

In a behavioral study using the forced swim test, subjects treated with this compound showed significantly reduced immobility time compared to untreated controls.

| Group | Immobility Time (seconds) |

|---|---|

| Control | 180 |

| Treatment | 90 |

Q & A

Q. Table 1. Representative Synthetic Yields for Analogous Compounds

| Substituent Position | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pyridazine C-6 | DCM, 70°C, 24h | 68 | 98 | |

| Piperidine N-1 | EtOH, reflux, 12h | 72 | 97 | |

| Morpholine Carboxamide | THF, RT, 6h | 65 | 95 |

Q. Table 2. Biological Activity of Structural Analogs

| Compound | Target (IC, nM) | Selectivity Index | Cell Viability (IC, μM) |

|---|---|---|---|

| Benzylpiperidine analog | Kinase X: 12.3 | 8.5 | 48.7 |

| Morpholine analog | GPCR Y: 45.6 | 3.2 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.